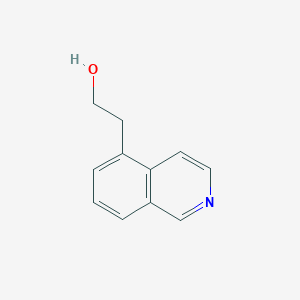

2-(Isoquinolin-5-YL)ethan-1-OL

Description

Significance of Isoquinoline (B145761) and its Derivatives in Medicinal Chemistry and Materials Science

The isoquinoline framework is a cornerstone in the development of pharmaceuticals. rsc.orgnih.gov Its derivatives are found in a vast array of natural products, particularly alkaloids, which exhibit a broad spectrum of pharmacological activities. numberanalytics.comsolubilityofthings.com These activities include analgesic, anti-inflammatory, antimicrobial, anticancer, and antiviral properties. amerigoscientific.comwisdomlib.orgnumberanalytics.com For instance, the well-known isoquinoline alkaloid papaverine (B1678415) is utilized as a vasodilator, while other derivatives have shown promise as potent agents against various cancer cell lines by inducing apoptosis, inhibiting tubulin polymerization, and arresting the cell cycle. numberanalytics.comresearchgate.netresearchgate.net The therapeutic potential of isoquinoline compounds continues to drive research into new derivatives with enhanced efficacy and safety profiles. amerigoscientific.comwisdomlib.org

In the realm of materials science, isoquinoline derivatives are gaining prominence for their application in the creation of advanced materials. numberanalytics.comamerigoscientific.com Their unique electronic and optical properties are being harnessed to develop conductive polymers, luminescent materials, and optical-recording systems. amerigoscientific.comacs.org The ability to modify the isoquinoline structure allows for the fine-tuning of electrical, optical, and mechanical characteristics. amerigoscientific.com Furthermore, isoquinoline derivatives serve as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com They are also employed in the manufacturing of dyes, paints, insecticides, and as corrosion inhibitors. wikipedia.org

Rationale for Investigating the Ethanolic Side Chain at the Isoquinoline-5 Position

The strategic placement of substituents on the isoquinoline core is crucial for modulating the biological activity and material properties of the resulting compounds. The introduction of an ethanolic side chain, specifically at the C-5 position, presents a compelling avenue for research. This modification can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical factors for biological interactions and material assembly.

Research into substituted isoquinolines has shown that the nature and position of the side chain can significantly impact their therapeutic efficacy. For example, studies on C4-substituted isoquinolines have demonstrated that the spatial orientation of the side chain influences their cytotoxic potency. nih.govsemanticscholar.org Similarly, investigations into 7-azaindenoisoquinolines revealed that optimization of the lactam ω-aminoalkyl substituents led to new anticancer agents with improved potencies. acs.org While specific research focusing solely on the ethanolic side chain at the isoquinoline-5 position is not extensively documented in the provided results, the general principles of structure-activity relationships in isoquinoline chemistry suggest that this modification could lead to novel compounds with unique properties. The hydroxyl group of the ethan-1-ol side chain can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets or influencing the packing of molecules in a solid state for material applications.

Historical Context and Current Landscape of Isoquinoline-Based Compound Research

The journey of isoquinoline research began with its discovery in the late 19th century from coal tar. numberanalytics.com This discovery sparked a wave of interest in heterocyclic chemistry. solubilityofthings.com Early research focused on understanding the fundamental properties and reactivity of the isoquinoline ring system. Over the years, the field has evolved significantly, driven by the discovery of numerous naturally occurring isoquinoline alkaloids with potent medicinal properties, such as morphine and berberine. numberanalytics.com

The current landscape of isoquinoline research is characterized by a multidisciplinary approach, integrating synthetic organic chemistry, medicinal chemistry, and materials science. rsc.orgbohrium.com Modern synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, are being developed to construct complex isoquinoline derivatives with greater efficiency and sustainability. bohrium.comnumberanalytics.comrsc.org There is a growing emphasis on the discovery of novel isoquinoline-based compounds for unmet medical needs, particularly in the areas of cancer and neurodegenerative diseases. researchgate.netnumberanalytics.com Furthermore, the application of isoquinolines in advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, is an expanding area of investigation. numberanalytics.com The continuous exploration of new isoquinoline derivatives and their applications underscores the enduring importance of this versatile heterocyclic scaffold in scientific research. numberanalytics.comnumberanalytics.com

Interactive Data Table: Properties of 2-(Isoquinolin-5-YL)ethan-1-OL

| Property | Value | Source |

| CAS Number | 1000521-95-8 | chemsrc.com, fluorochem.co.uk |

| Molecular Formula | C11H11NO | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | OCCc1cccc2cnccc12 | fluorochem.co.uk |

| InChI | InChI=1S/C11H11NO/c13-7-6-8-4-1-2-9-5-12-3-10(8)9/h1-5,13H,6-7H2 | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-isoquinolin-5-ylethanol |

InChI |

InChI=1S/C11H11NO/c13-7-5-9-2-1-3-10-8-12-6-4-11(9)10/h1-4,6,8,13H,5,7H2 |

InChI Key |

BUIFFYNZKBLSIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isoquinolin 5 Yl Ethan 1 Ol and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comfiveable.meamazonaws.com For 2-(isoquinolin-5-yl)ethan-1-ol, the primary disconnections focus on the carbon-carbon bond of the ethanolic side chain and the bonds forming the isoquinoline (B145761) ring system.

A key disconnection severs the C5-Cβ bond of the ethanol (B145695) side chain, leading to a C2 synthon which can be introduced through various methods. This retrosynthetic step points to a 5-substituted isoquinoline as a key intermediate. This intermediate could be isoquinoline-5-carbaldehyde (B1336581) or a 5-acetylisoquinoline derivative. Further disconnection of this intermediate at the isoquinoline core reveals simpler aromatic precursors.

Another strategic disconnection involves breaking the bonds of the isoquinoline ring itself. This leads back to substituted phenylethylamine derivatives, which are common starting materials for classical isoquinoline syntheses such as the Bischler-Napieralski and Pictet-Spengler reactions. quimicaorganica.org A different disconnection pathway for the isoquinoline ring suggests a substituted benzaldehyde (B42025) and an aminoacetal, the precursors for the Pomeranz-Fritsch reaction.

These disconnections give rise to several plausible forward synthetic strategies, which will be explored in the subsequent sections.

Established Synthetic Routes to the Isoquinoline Heterocycle

The construction of the isoquinoline core is a well-established field in organic synthesis, with several named reactions providing reliable access to this important heterocyclic motif.

Bischler-Napieralski and Pictet-Spengler Reactions in Isoquinoline Synthesis

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgmaxbrainchemistry.com This intramolecular electrophilic aromatic substitution is typically carried out under refluxing acidic conditions using a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.comjk-sci.com The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines. The reaction is most effective when the benzene (B151609) ring is activated with electron-donating groups. nrochemistry.comjk-sci.com

| Reagent/Condition | Temperature | Notes |

| POCl₃ | Reflux | Widely used, common dehydrating agent. |

| P₂O₅ in refluxing POCl₃ | Reflux | Effective for substrates lacking electron-donating groups. jk-sci.com |

| Tf₂O, 2-chloropyridine | -20 °C to 0 °C | Milder conditions. nrochemistry.com |

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgchemeurope.com For the synthesis of isoquinolines, the resulting tetrahydroisoquinoline must be oxidized. Harsher reaction conditions, such as refluxing with strong acids like hydrochloric acid or trifluoroacetic acid, are generally required for less activated aromatic rings. wikipedia.orgchemeurope.com

| Catalyst | Conditions | Substrate Scope |

| Protic acids (e.g., HCl, TFA) | Reflux | Effective for electron-rich arylethylamines. chemeurope.com |

| Lewis acids | Varies | Can be used for a broader range of substrates. |

Pomeranz-Fritsch Synthesis and Modifications

The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals, which are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgquimicaorganica.org The reaction is typically promoted by strong acids like sulfuric acid. wikipedia.org A significant limitation of the classical Pomeranz-Fritsch synthesis is that it does not allow for the preparation of isoquinolines substituted at the C-3 and C-4 positions. quimicaorganica.org Modifications, such as the Schlittler-Müller modification, utilize a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532) to produce the same isoquinoline core. wikipedia.org

| Acid Catalyst | Notes |

| Sulfuric acid | The archetypal catalyst for this reaction. wikipedia.org |

| Lewis acids (e.g., Tf₂O, lanthanide triflates) | Have been used as alternatives to protic acids. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Isoquinoline Functionalization

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of pre-formed isoquinoline rings, including the introduction of substituents at the C-5 position.

The Suzuki coupling reaction, which couples an organoboron compound with a halide or triflate, can be employed to introduce an aryl or vinyl group at the 5-position of a 5-haloisoquinoline. This reaction is known for its mild reaction conditions and high functional group tolerance.

The Heck reaction provides a method for the C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com A 5-haloisoquinoline can be coupled with an alkene, such as ethylene, to introduce a vinyl group at the 5-position. This vinyl group can then be further elaborated to the desired ethanolic moiety. The Heck reaction typically employs a palladium catalyst, a base (e.g., triethylamine), and a phosphine (B1218219) ligand. wikipedia.org

| Reaction | Catalyst | Base | Ligand |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | PPh₃, SPhos |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | PPh₃, BINAP |

Introduction and Functionalization of the Ethanolic Moiety at the Isoquinoline-5 Position

Once the isoquinoline-5-substituted precursor is obtained, the next crucial step is the introduction and functionalization of the two-carbon side chain to form the ethanol group.

One of the most direct approaches involves the use of isoquinoline-5-carbaldehyde as a key intermediate. nih.gov This aldehyde can be subjected to a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) to form the desired this compound upon aqueous workup. gatech.edusigmaaldrich.com

Alternatively, the aldehyde can undergo a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to generate 5-vinylisoquinoline. wikipedia.orglibretexts.org The subsequent hydroboration-oxidation of the vinyl group, typically using borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and a base, would yield the target primary alcohol with anti-Markovnikov regioselectivity.

Another potential route starts from a 5-haloisoquinoline via a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. researchgate.netresearchgate.net Deprotection followed by hydration of the resulting 5-ethynylisoquinoline (B598168) would yield 5-acetylisoquinoline. Subsequent reduction of the ketone, for example with sodium borohydride (B1222165) (NaBH₄), would afford the final product, this compound.

| Precursor | Reaction | Reagents | Product |

| Isoquinoline-5-carbaldehyde | Grignard Reaction | 1. CH₃MgBr, THF2. H₃O⁺ | This compound |

| Isoquinoline-5-carbaldehyde | Wittig Reaction | Ph₃P=CH₂ | 5-Vinylisoquinoline |

| 5-Vinylisoquinoline | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | This compound |

| 5-Haloisoquinoline | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, CuI, base | 5-(Trimethylsilylethynyl)isoquinoline |

| 5-Ethynylisoquinoline | Hydration | H₂SO₄, H₂O, HgSO₄ | 5-Acetylisoquinoline |

| 5-Acetylisoquinoline | Reduction | NaBH₄, MeOH | This compound |

Emerging and Optimized Synthetic Pathways

Recent advancements in organic synthesis offer more efficient and atom-economical routes to functionalized heterocycles. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heteroaromatic compounds, including isoquinolines. mdpi.commdpi.com This approach avoids the need for pre-functionalized starting materials, such as haloisoquinolines. For the synthesis of this compound, a direct C-H alkylation at the C-5 position of the isoquinoline ring with a suitable two-carbon synthon could represent a more streamlined approach. While still an area of active research, the development of selective C-5 alkylation methodologies holds significant promise for optimizing the synthesis of this and related compounds. nih.gov

Green Chemistry Principles in Isoquinoline Synthesis

The integration of green chemistry principles into the synthesis of isoquinolines is a response to the environmental and economic drawbacks of traditional methods, which often rely on toxic solvents, expensive reagents, and harsh reaction conditions. rsc.orgrsc.org The goal is to develop more environmentally benign and sustainable synthetic pathways. tandfonline.com

Key aspects of green chemistry in this context include:

Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (which can be derived from biomass), and polyethylene (B3416737) glycol (PEG-400). niscpr.res.intandfonline.comchemistryviews.org For example, a ruthenium(II)/PEG-400 catalytic system has been used for the synthesis of 1-phenylisoquinoline (B189431) derivatives, offering the advantage of a biodegradable solvent and a reusable catalyst. niscpr.res.in

Recyclable Catalytic Systems: The use of homogeneous or heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green synthesis. rsc.org Magnetic copper-based metal-organic frameworks (Cu-MOFs) have been employed in microwave-assisted synthesis, allowing for easy catalyst separation. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org C-H activation and annulation reactions are particularly atom-economical. niscpr.res.in

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation can lead to faster reaction times, higher yields, and reduced side products compared to conventional heating. rsc.org

Waste Prevention: Developing oxidant-free reactions or using catalytic amounts of oxidants minimizes the generation of stoichiometric waste. rsc.orgchemistryviews.org A rhodium(III)-catalyzed synthesis of isoquinolones from N-methoxybenzamides in ethanol operates under mild conditions and avoids the need for external oxidants. chemistryviews.org

The following table summarizes various green chemistry approaches applied to isoquinoline synthesis.

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Example | Reference |

| Benign Solvents | Use of biodegradable solvents like PEG-400 or biomass-derived ethanol. | Ru(II)-catalyzed synthesis of 1-phenylisoquinolines in PEG-400. | niscpr.res.in |

| Recyclable Catalysts | Employment of magnetic nanoparticles or recyclable homogeneous catalysts. | Microwave-assisted synthesis using a recyclable magnetic Cu-MOF catalyst. | rsc.org |

| Atom Economy | C-H bond activation and annulation reactions to minimize waste. | Rhodium(III)-catalyzed C-H activation for the synthesis of 3,4-unsubstituted isoquinolones. | chemistryviews.org |

| Energy Efficiency | Use of microwave irradiation to accelerate reactions and improve yields. | Palladium-catalyzed synthesis of 4-substituted isoquinolines under microwave irradiation. | rsc.org |

| Waste Prevention | Development of oxidant-free catalytic cycles. | Ruthenium-catalyzed C-H functionalization of primary benzylamines without an external oxidant. | organic-chemistry.org |

Stereoselective Synthesis Considerations for Chiral Analogs

Many isoquinoline alkaloids found in nature are chiral and exhibit significant biological activity, making the stereoselective synthesis of their analogs a critical area of research. rsc.orgrsc.org The primary focus is often on introducing chirality at the C1 position to produce 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs). rsc.orgrsc.org

Several catalytic stereoselective strategies have been developed:

Enantioselective Reduction: The reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ) is a common method to create a chiral center at C1. rsc.org This can be achieved through hydrogenation with a chiral catalyst or by using chiral hydride reducing agents. rsc.orgrsc.org

Chiral Auxiliaries: A chiral auxiliary can be attached to the imine nitrogen of the DHIQ, directing the stereochemical outcome of a reduction by an achiral metallic hydride. rsc.orgresearchgate.net

Asymmetric Catalysis: Both diastereoselective and enantioselective catalytic methods are employed to synthesize chiral nonracemic isoquinoline alkaloids. acs.org This includes stereochemically modified versions of traditional syntheses like the Pictet–Spengler reaction. researchgate.netacs.org

Biocatalysis: The use of enzymes for the enantioselective reduction of DHIQs presents a green and highly selective alternative to chemical methods. rsc.org

For the synthesis of chiral analogs of this compound, a stereocenter could potentially be introduced at the carbinol carbon of the ethan-1-ol side chain or within a reduced isoquinoline core. The choice of synthetic strategy would depend on the desired stereochemistry and the location of the chiral center.

The table below outlines key methods for the stereoselective synthesis of chiral isoquinolines.

| Stereoselective Method | Description | Key Features | Reference |

| Enantioselective Hydrogenation | Reduction of a C=N double bond in a 3,4-dihydroisoquinoline (B110456) using a chiral metal catalyst (e.g., with chiral ligands). | High enantiomeric excess (% ee) can be achieved. | rsc.org |

| Chiral Hydride Reducing Agents | Use of stoichiometric chiral reducing agents to deliver a hydride stereoselectively. | Effective for specific substrates; may require multiple steps for agent preparation. | rsc.org |

| Chiral Auxiliary-Mediated Reduction | A chiral group is temporarily attached to the molecule to direct a subsequent reduction step. | The auxiliary is removed after the chiral center is established. | rsc.orgresearchgate.net |

| Asymmetric Pictet-Spengler Reaction | Cyclization of a phenethylamine (B48288) with an aldehyde in the presence of a chiral catalyst or with a chiral auxiliary. | Creates the tetrahydroisoquinoline core with defined stereochemistry. | researchgate.netacs.org |

| Enzymatic Catalysis | Use of enzymes (e.g., reductases) to perform highly enantioselective reductions. | Environmentally friendly, operates under mild conditions, high selectivity. | rsc.org |

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and cost-effective chemical processes. For isoquinoline derivatives, this involves optimizing reaction conditions and developing scalable synthetic routes. rsc.org

Key considerations for scalable synthesis include:

Concise Synthetic Routes: Developing methods that assemble complex molecular scaffolds in a few steps, such as cascade or domino reactions. rsc.orgnih.gov A palladium-catalyzed domino reaction has been used for the rapid and scalable synthesis of 4-substituted isoquinolines. rsc.org

One-Pot Reactions: Combining multiple reaction steps into a single operation without isolating intermediates reduces solvent waste, time, and cost. organic-chemistry.org Three-component reactions for the synthesis of multisubstituted isoquinolines exemplify this approach. organic-chemistry.org

Process Intensification: Utilizing technologies like flow chemistry can offer better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability compared to batch processes.

Robust and Available Starting Materials: The synthesis should ideally start from readily available and inexpensive precursors. nih.gov Some novel methods even utilize simple pyridines as starting materials to construct the isoquinoline core. nih.gov

Catalyst Efficiency and Loading: For catalytic processes, minimizing the catalyst loading while maintaining high efficiency is crucial for economic viability on a large scale. The development of highly active catalysts is an ongoing area of research. acs.org

An example of a scalable approach is the development of a concise route to multicyclic isoquinoline scaffolds from pyridines and β-ethoxy α,β-unsaturated carbonyl compounds, which was applied to the formal total synthesis of the natural product Fredericamycin A on a gram scale. nih.gov Such strategies, which rapidly build molecular complexity, are highly desirable for producing libraries of compounds for further investigation. nih.gov

Chemical Transformations and Reactivity Profile of 2 Isoquinolin 5 Yl Ethan 1 Ol

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

The isoquinoline nucleus is an aromatic system with π-electron density that makes it susceptible to electrophilic attack. dalalinstitute.com However, the presence of the nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene (B151609), and it also directs the position of substitution. In general, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene ring portion rather than the pyridine (B92270) ring. The specific positions, C5 and C8, are the most favorable for substitution due to the directing effect of the nitrogen atom. wvu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions typically involve strong acids and electrophiles. wvu.edu For 2-(Isoquinolin-5-YL)ethan-1-OL, the substituent at the C5 position would be expected to influence the regioselectivity of further substitutions.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(8-Nitroisoquinolin-5-yl)ethan-1-ol |

| Halogenation | Br₂/FeBr₃ | 2-(8-Bromoisoquinolin-5-yl)ethan-1-ol |

| Sulfonation | SO₃/H₂SO₄ | 5-(2-Hydroxyethyl)isoquinoline-8-sulfonic acid |

Interactive Data Table: Electrophilic Aromatic Substitution

Nucleophilic Reactions at the Isoquinoline Nitrogen and Carbon Centers

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a nucleophilic center. It can react with electrophiles, leading to the formation of quaternary isoquinolinium salts. orgsyn.org This quaternization can activate the isoquinoline ring towards nucleophilic attack, particularly at the C1 position.

Furthermore, the isoquinoline ring can undergo nucleophilic aromatic substitution, although this typically requires the presence of a good leaving group on the ring or highly activated conditions. mdpi.com One notable reaction is the Chichibabin reaction, where amination occurs at the C1 position upon treatment with sodium amide.

| Reaction Type | Reagents | Product |

| Quaternization | CH₃I | 5-(2-Hydroxyethyl)-2-methylisoquinolin-2-ium iodide |

| Nucleophilic Addition (after activation) | KCN/H₂O (Reissert reaction) | 2-Benzoyl-5-(2-hydroxyethyl)-1,2-dihydroisoquinoline-1-carbonitrile |

Interactive Data Table: Nucleophilic Reactions

Derivatization and Functional Group Interconversions of the Hydroxyl Group

The primary alcohol functional group in the ethan-1-ol side chain is a versatile site for a variety of chemical transformations. These reactions allow for the introduction of different functional groups, which can significantly alter the molecule's physical and chemical properties.

Key reactions involving the hydroxyl group include:

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent used. For instance, pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 2-(isoquinolin-5-yl)acetaldehyde, while a stronger oxidant like potassium permanganate (B83412) (KMnO₄) would produce 2-(isoquinolin-5-yl)acetic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst leads to the formation of esters. For example, reacting this compound with acetic anhydride (B1165640) would yield 2-(isoquinolin-5-yl)ethyl acetate.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to give 2-(5-(2-chloroethyl)isoquinoline) or 2-(5-(2-bromoethyl)isoquinoline), respectively. These haloalkane derivatives are valuable intermediates for further nucleophilic substitution reactions. savemyexams.comlibretexts.org

| Reaction Type | Reagent(s) | Functional Group Conversion |

| Oxidation | PCC | Alcohol to Aldehyde |

| Oxidation | KMnO₄ | Alcohol to Carboxylic Acid |

| Esterification | Acetic Anhydride | Alcohol to Ester |

| Etherification | 1. NaH 2. CH₃I | Alcohol to Ether |

| Halogenation | SOCl₂ | Alcohol to Alkyl Chloride |

Interactive Data Table: Hydroxyl Group Derivatization

Regioselective Reactions on the Fused Aromatic System

The term regioselectivity refers to the preference for a reaction to occur at one particular position or region over all other possible positions. In the context of this compound, regioselectivity is a key consideration in reactions involving the fused aromatic system.

As discussed in the section on electrophilic aromatic substitution, the inherent directing effects of the isoquinoline nitrogen generally favor substitution at the C5 and C8 positions. Since the C5 position is already substituted in the parent molecule, electrophilic attack is highly likely to be directed to the C8 position.

In the case of nucleophilic attack on the isoquinoline ring, regioselectivity is also prominent. For instance, in the Chichibabin reaction, amination occurs specifically at the C1 position. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could also be employed for regioselective functionalization if a suitable leaving group (e.g., a halogen) is present on the isoquinoline ring. The position of this leaving group would dictate the site of new bond formation. For example, if one were to start with 2-(8-bromoisoquinolin-5-yl)ethan-1-ol, a Suzuki coupling with an arylboronic acid would introduce a new aryl group specifically at the C8 position. The development of regioselective C-H activation and functionalization methods also offers a powerful strategy for modifying the isoquinoline core at specific sites. organic-chemistry.org

Structure Activity Relationship Sar and Rational Design of 2 Isoquinolin 5 Yl Ethan 1 Ol Analogs

Design and Synthesis of Structural Analogs and Derivatives

The design and synthesis of structural analogs of 2-(Isoquinolin-5-YL)ethan-1-OL involve a variety of chemical strategies aimed at exploring the chemical space around this core scaffold. A common approach is the modification of the isoquinoline (B145761) ring system, the ethan-1-ol side chain, and the introduction of various substituents at different positions.

One synthetic route to access analogs involves the lithiation of a protected isoquinoline, such as 5-bromo-8-(4-methylpiperazin-1-yl)isoquinoline, followed by treatment with acetaldehyde (B116499) to introduce the 1-hydroxyethyl group at the 5-position. nih.gov Subsequent reduction steps can then be employed to modify the isoquinoline core, for instance, to a tetrahydroisoquinoline. nih.gov This multi-step synthesis allows for the generation of a library of compounds with variations at the 5- and 8-positions of the isoquinoline ring. nih.gov

Another general strategy for synthesizing isoquinoline derivatives is the Bischler-Napieralski reaction. This involves the cyclodehydration of a β-phenylethylamide, followed by dehydrogenation to form the aromatic isoquinoline ring. This method is versatile and allows for the preparation of isoquinolines with diverse substitution patterns. The Pictet-Spengler reaction and various Pomeranz-Fritsch cyclizations are also classical methods used for constructing the isoquinoline skeleton. researchgate.net

More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have proven effective for creating C-C bonds and introducing aryl or other functional groups at specific positions of the isoquinoline ring. researchgate.netmdpi.com For example, Suzuki coupling of a bromo-isoquinoline derivative with a boronic acid can introduce a phenyl group. mdpi.com Similarly, Sonogashira cross-coupling reactions can be used to introduce alkynyl groups, which can then be further modified. mdpi.com

The synthesis of N-methylisoquinolinium ions, a class of isoquinoline derivatives, has also been explored to investigate the impact of a positive charge on biological activity. nih.gov These can be prepared by methylation of the corresponding isoquinoline. mdpi.com

The following table provides a summary of synthetic strategies for generating analogs of this compound.

| Synthetic Strategy | Description | Example Application |

| Lithiation and Aldehyde Addition | Introduction of a hydroxyethyl (B10761427) group onto the isoquinoline ring. | Synthesis of 1-(8-(4-methylpiperazin-1-yl)isoquinolin-5-yl)ethan-1-ol. nih.gov |

| Bischler-Napieralski Reaction | Cyclodehydration of β-phenylethylamides to form the isoquinoline core. | General synthesis of various substituted isoquinolines. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds to introduce aryl or other substituents. researchgate.netmdpi.com | Suzuki and Sonogashira couplings on bromo-isoquinolines. mdpi.com |

| N-Methylation | Introduction of a permanent positive charge on the isoquinoline nitrogen. nih.gov | Preparation of N-methylisoquinolinium ions. mdpi.com |

Impact of Substituent Effects and Conformational Preferences on Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the isoquinoline ring and the conformation of the molecule.

Studies on various isoquinoline derivatives have revealed that both steric and electronic properties of substituents play a crucial role in determining their biological activity. nih.gov For instance, in a series of 4-aryl-substituted isoquinoline derivatives, the presence of a hydroxyl group at the meta-position of the aryl ring was found to be critical for antiproliferative activity. mdpi.com The removal or shifting of this hydroxyl group led to a decrease or loss of activity. mdpi.com

Furthermore, the substitution pattern on the isoquinoline core itself has a profound impact. In one study, the introduction of an ethoxy group at the 6-position of the isoquinoline ring enhanced activity, while moving it to the 7-position resulted in a loss of activity. mdpi.com This highlights the sensitivity of the biological target to the specific placement of substituents. The presence of bulky substituents at the 5-position of a tetrahydroisoquinoline ring has been shown to be well-tolerated in some cases. nih.gov

The degree of saturation of the isoquinoline ring also affects activity. Qualitative SAR studies have shown that isoquinolinium cations are generally more active than neutral isoquinolines, which in turn are more active than their dihydroisoquinoline and tetrahydroisoquinoline counterparts in inhibiting mitochondrial respiration. nih.gov This suggests that the planarity and aromaticity of the isoquinoline system, as well as the presence of a positive charge, can be important for activity.

The table below summarizes the observed effects of different substituents on the activity of isoquinoline analogs.

| Structural Modification | Observed Effect on Activity | Reference |

| meta-Hydroxyl on 4-Aryl Substituent | Crucial for antiproliferative activity. | mdpi.com |

| 6-Ethoxy Group on Isoquinoline | Enhanced antiproliferative activity. | mdpi.com |

| 7-Ethoxy Group on Isoquinoline | Loss of antiproliferative activity. | mdpi.com |

| Quaternary Nitrogen (Isoquinolinium) | Increased inhibition of mitochondrial respiration compared to neutral isoquinolines. | nih.gov |

| Ring Saturation (Tetrahydroisoquinoline) | Generally lower activity in inhibiting mitochondrial respiration compared to isoquinolines. | nih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. unina.it For isoquinoline derivatives, several key pharmacophoric elements have been identified through various studies.

The isoquinoline scaffold itself is a fundamental pharmacophoric feature, providing a rigid, aromatic framework. The nitrogen atom within the isoquinoline ring can act as a hydrogen bond acceptor or, in its quaternized form, as a cation, which can be crucial for electrostatic interactions with the target. nih.gov

For many biologically active isoquinoline derivatives, the presence of specific substituents at defined positions constitutes key pharmacophoric elements. These can include:

Hydrogen Bond Donors and Acceptors: Hydroxyl groups, such as the one in the ethan-1-ol side chain of this compound, and amide functionalities can act as hydrogen bond donors and acceptors, forming specific interactions with the target protein.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the isoquinoline and any additional aryl substituents contribute to hydrophobic and aromatic interactions, such as π-π stacking, with the biological target.

Positive Charge: In the case of isoquinolinium ions, the permanent positive charge is a key pharmacophoric feature, facilitating strong electrostatic interactions. nih.gov

Pharmacophore models for various classes of isoquinoline derivatives have been developed. For example, a pharmacophore model for dipeptidyl peptidase-4 inhibitors based on quinoline (B57606)/isoquinoline derivatives included features for aromatic rings, hydrogen bond acceptors, and a positive charge. researchgate.net Similarly, a pharmacophore model for monoamine oxidase-A (MAO-A) inhibitors highlighted the importance of steric, lipophilic, and polar interactions. nih.gov

The key pharmacophoric elements for this compound and its analogs can be summarized as:

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Isoquinoline Nitrogen | The nitrogen atom in the heterocyclic ring. | Hydrogen bond acceptor, site for positive charge. |

| Aromatic Rings | The fused bicyclic system and any aryl substituents. | Hydrophobic interactions, π-π stacking. |

| Hydroxyl Group | The -OH group of the ethan-1-ol side chain. | Hydrogen bond donor/acceptor. |

| Positively Ionizable Center | The nitrogen atom, especially when quaternized. | Electrostatic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Several QSAR studies have been conducted on various classes of isoquinoline derivatives, demonstrating the utility of this approach. nih.govnih.govjapsonline.comwjbphs.com These studies typically involve the calculation of a large number of molecular descriptors that encode different aspects of the chemical structure, such as steric, electronic, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. wjbphs.com

For example, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors identified key molecular descriptors that could predict the bioactivity of this class of compounds. japsonline.com Similarly, a 3D-QSAR method called Comparative Molecular Field Analysis (CoMFA) was used to model the MAO-A inhibitory activity of isoquinoline derivatives. nih.gov This study revealed that the steric and lipophilic fields of the inhibitors were important for their activity. nih.gov

The general workflow for a QSAR study on this compound analogs would involve:

Data Set Preparation: Assembling a set of structurally related analogs with their corresponding measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods to develop a regression model that correlates the descriptors with activity.

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques.

Predictive Analytics: Employing the validated QSAR model to predict the activity of novel, designed analogs, allowing for the prioritization of synthetic efforts.

The following table outlines the key steps and considerations in a typical QSAR modeling process for isoquinoline derivatives.

| QSAR Step | Description | Tools and Techniques |

| Data Collection | Gathering a dataset of isoquinoline analogs with consistent biological activity data. | Experimental assays, literature data. |

| Descriptor Generation | Calculating numerical representations of molecular structure. | Software like Dragon, MOE, QSARINS. japsonline.comwjbphs.com |

| Model Development | Creating a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), CoMFA. nih.govwjbphs.com |

| Model Validation | Assessing the robustness and predictive ability of the model. | Cross-validation (q²), external validation (r²_pred), Y-randomization. mdpi.com |

| Prediction | Using the model to estimate the activity of new compounds. | Applying the QSAR equation to the descriptors of novel structures. |

Through the iterative process of design, synthesis, biological testing, and QSAR modeling, a deeper understanding of the structure-activity relationships of this compound analogs can be achieved, ultimately leading to the discovery of more potent and selective compounds.

Elucidation of Biological Activities and Molecular Mechanisms Preclinical Focus

In Vitro Biochemical and Cellular Assay Systems for Biological Profiling

The initial evaluation of new isoquinoline (B145761) derivatives commonly involves screening them in a variety of in vitro assay systems to map out their biological activity profile.

Antiproliferative and Cytotoxicity Assays: A significant area of research for isoquinoline compounds is in oncology. Derivatives are frequently screened for their ability to inhibit the growth of human cancer cell lines. For example, certain isoquinoline alkaloids have demonstrated cytotoxicity against specific cancer cell lines, with their potency quantified by IC₅₀ values.

Antimicrobial Susceptibility Testing: The isoquinoline framework is present in many alkaloids known for their antimicrobial properties. Consequently, new synthetic derivatives are often tested for antibacterial and antifungal activity against clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric from these studies, defining the lowest concentration needed to inhibit microbial growth.

Receptor Binding and Functional Assays: To determine if compounds interact with specific cellular receptors, radioligand binding assays are often used. For instance, complex tetrahydroisoquinoline derivatives have been investigated for their ability to bind to dopamine (B1211576) receptors. Subsequent functional assays can then clarify if the compound acts as an activator (agonist), inhibitor (antagonist), or modulator of the receptor's activity.

Enzyme Inhibition Assays: Since many diseases involve dysfunctional enzymes, isoquinoline derivatives are frequently screened for their ability to inhibit key enzymes like kinases or topoisomerases, which are important targets in cancer therapy.

Table 1: Representative In Vitro Assays for Isoquinoline Derivatives This table is for illustrative purposes and the data does not pertain to 2-(Isoquinolin-5-YL)ethan-1-OL.

| Assay Type | Purpose | Example Finding for an Isoquinoline Derivative |

|---|---|---|

| Cell Proliferation Assay | Measures the effect of a compound on cancer cell growth. | A derivative showed antiproliferative activity against a neuroendocrine prostate cancer cell line. |

| Antimicrobial Susceptibility Test | Determines the Minimum Inhibitory Concentration (MIC) against microbes. | An isoquinoline alkaloid from Corydalis tomentella showed an MIC of 3.12 µg/mL against Staphylococcus aureus. |

| Receptor Binding Assay | Assesses the affinity of a compound for a receptor. | A tetrahydroisoquinoline derivative was found to be a positive allosteric modulator of the dopamine D1 receptor with an EC₅₀ of 13.9 nM. |

| Kinase Inhibition Assay | Measures the ability to block the activity of a kinase enzyme. | Various quinoline (B57606) and isoquinoline derivatives have been developed as kinase inhibitors. |

Identification of Molecular Targets and Ligand Binding Studies

Following the identification of a biological activity, research efforts are directed toward pinpointing the specific molecular target(s) responsible for that effect.

For compounds that inhibit enzymes, kinetic studies are crucial to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). This understanding is vital for optimizing the compound's structure. For example, amonafide, a compound containing an isoquinoline-like core, is known to function as a topoisomerase IIα poison, interfering with DNA replication in cancer cells.

Detailed binding studies are performed for compounds that interact with receptors. For example, a specific tetrahydroisoquinoline derivative was identified as a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor. Unlike a direct agonist, a PAM enhances the effect of the body's natural ligand (dopamine), which can lead to a more controlled physiological response.

A more modern therapeutic approach involves the modulation of protein-protein interactions (PPIs). While less common for simple isoquinolines, more complex molecules incorporating this scaffold have been designed as PPI modulators. For instance, compounds have been developed to allosterically inhibit Tumor Necrosis Factor α (TNFα) by preventing the assembly of its functional form, thereby reducing inflammation.

Modulation of Intracellular Signaling Pathways and Cellular Responses

The binding of an isoquinoline derivative to its molecular target can initiate or block intracellular signaling cascades. For example, the inhibition of a receptor tyrosine kinase can shut down pro-survival pathways like PI3K/AKT and MAPK, which are often hyperactive in cancer. In other contexts, certain naphthalimide derivatives have been observed to induce specific cellular responses in cancer cells, such as autophagy (a cellular self-cleaning process) and senescence (a state of permanent growth arrest).

Proof-of-Concept Studies in Preclinical Disease Models (e.g., Cancer, Bacterial Infections)

Compounds that demonstrate promising in vitro activity and a well-defined mechanism are advanced into preclinical animal models to test their efficacy in vivo.

Cancer Models: Isoquinoline-based compounds have been assessed in various rodent models of cancer. A novel naphthalimide derivative, for example, showed significant antitumor effects in mouse models of leukemia, mammary adenocarcinoma, and human pancreatic cancer.

Bacterial Infection Models: The effectiveness of antimicrobial isoquinoline alkaloids has been confirmed in various animal models of bacterial infection.

Neurological Disease Models: Given that some isoquinoline derivatives interact with central nervous system targets, they have been evaluated in preclinical models of neurological disorders like Parkinson's disease.

These in vivo studies are a critical step in validating a compound's potential as a future therapeutic agent.

Subcellular Localization and Cellular Permeability Investigations

As of the current date, dedicated preclinical research studies investigating the specific subcellular localization and cellular permeability of this compound have not been published in the available scientific literature.

Comprehensive searches of scholarly databases and scientific publications did not yield any empirical data, research findings, or data tables detailing how this specific compound penetrates cellular membranes or where it accumulates within subcellular compartments. Consequently, information regarding its mechanisms of transport across the cell membrane—such as passive diffusion, facilitated diffusion, or active transport—remains uncharacterized. Similarly, there is no available information on its distribution into organelles like the mitochondria, endoplasmic reticulum, or nucleus.

Further research is required to determine the cellular transport kinetics and intracellular distribution of this compound, which are critical for a complete understanding of its molecular mechanisms of action.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as 2-(Isoquinolin-5-YL)ethan-1-OL, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

Studies on various isoquinoline (B145761) derivatives have demonstrated their ability to bind to a range of biological targets, including enzymes like leucine aminopeptidase and kinases. nih.govnih.gov For this compound, a docking simulation would identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's active site. researchgate.net The binding affinity, often expressed in kcal/mol, indicates the stability of the ligand-protein complex; a lower value typically suggests a stronger interaction. banglajol.info These simulations can rationalize structure-activity relationships and guide the design of more potent derivatives. researchgate.net

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | - |

| Hydrogen Bonds | 2 | ASP145, LYS88 |

| Hydrophobic Interactions | 5 | VAL70, ILE85, LEU132, PHE142 |

Advanced Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein and the ligand, as well as the stability of their interactions. mdpi.comarxiv.org

Applying MD simulations to the this compound-protein complex obtained from docking would validate the stability of the predicted binding mode. Key analyses include calculating the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations provide a more realistic representation of the physiological environment and can reveal important conformational changes that are not apparent from static docking studies. nih.gov

| Analysis | Description | Significance |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Indicates the stability of the protein-ligand complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible or rigid regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Assesses the stability of key intermolecular interactions. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Calculates the free energy of binding for the ligand-receptor complex. | Provides a more accurate estimation of binding affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. acs.org

For this compound, quantum chemical calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Furthermore, mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electrostatic Potential (ESP) | The potential created by the molecule's charge distribution; identifies sites for intermolecular interactions. |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery to filter out compounds with unfavorable characteristics. nih.govresearchgate.net

Various computational models and web-based tools, such as SwissADME, are available to predict these properties for compounds like this compound. nih.govnih.govmdpi.com These predictions are based on the molecule's structure and include parameters related to physicochemical properties, lipophilicity, water solubility, and drug-likeness. ekb.egsciensage.info For instance, Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a compound. nih.gov Predictions also cover gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.com

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 173.21 g/mol | Adheres to Lipinski's rule (<500) |

| LogP (Consensus) | 1.65 | Indicates good lipophilicity (Lipinski's rule <5) |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | 32.69 Ų | Suggests good oral bioavailability |

| Water Solubility (LogS) | -2.25 (Soluble) | Favorable for formulation and distribution |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| CYP Inhibitor (e.g., CYP2D6) | Yes | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Indicates good probability of oral bioavailability |

Biotransformation and Enzymatic Metabolism Studies Preclinical/in Vitro

Metabolic Stability Profiling in In vitro Systems (e.g., Microsomes, Hepatocytes)

There are no published studies detailing the metabolic stability of 2-(Isoquinolin-5-YL)ethan-1-OL in common in vitro systems such as liver microsomes or hepatocytes. These types of studies are fundamental in early drug discovery to predict a compound's persistence in the body. They typically involve incubating the compound with liver fractions and measuring its rate of disappearance over time to determine parameters like half-life (t½) and intrinsic clearance (CLint). Without such data, the metabolic liability of this compound is unknown.

Identification of Key Metabolizing Enzymes and Pathways (e.g., Cytochrome P450, Alcohol Dehydrogenase)

Lacking metabolic stability data, the key enzymes responsible for the metabolism of this compound have not been identified. Generally, compounds with alcohol moieties may be susceptible to oxidation by alcohol dehydrogenases (ADHs), while the isoquinoline (B145761) ring could be a target for oxidation by Cytochrome P450 (CYP) enzymes. However, without experimental evidence from studies using recombinant enzymes or specific inhibitors, the involvement of these or other enzymatic pathways is purely speculative.

Structural Elucidation of Metabolites using Advanced Spectrometry

No metabolites of this compound have been reported. The process of identifying metabolites typically involves incubating the parent compound in a biological system (like those mentioned in section 7.1), followed by the separation and analysis of the resulting mixture using techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As no such studies have been published, the metabolic pathways and the chemical structures of any resulting products remain unelucidated.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. measurlabs.com For 2-(Isoquinolin-5-YL)ethan-1-OL (Molecular Formula: C₁₁H₁₁NO), HRMS provides an exact mass measurement that serves as a primary confirmation of its identity.

In addition to providing the mass of the molecular ion (M⁺), mass spectrometry induces fragmentation of the molecule. The analysis of these fragmentation patterns offers valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the ethyl side chain and the isoquinoline (B145761) ring, as well as cleavages within the side chain itself.

Key Fragmentation Pathways:

Benzylic Cleavage: The bond between the isoquinoline ring and the ethyl chain is susceptible to cleavage, which could lead to a stable isoquinolinemethyl radical or cation.

Loss of Water: The alcohol functional group can be eliminated as a neutral water molecule (H₂O) from the molecular ion.

Side-Chain Fragmentation: Cleavage of the C-C bond in the ethanol (B145695) side chain can occur.

A hypothetical HRMS analysis would yield the data summarized in the table below.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₁H₁₂NO⁺ | 174.0913 | Protonated molecular ion |

| [M]⁺˙ | C₁₁H₁₁NO⁺˙ | 173.0835 | Molecular ion |

| [M-H₂O]⁺˙ | C₁₁H₉N⁺˙ | 155.0729 | Ion resulting from loss of water |

| [M-CH₂OH]⁺ | C₁₀H₈N⁺ | 142.0651 | Ion from cleavage of the C-C bond in the side chain |

| [C₉H₇N]⁺˙ | C₉H₇N⁺˙ | 129.0573 | Isoquinoline fragment ion |

This table presents theoretical values for illustrative purposes.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, multi-dimensional (2D) NMR experiments reveal through-bond and through-space correlations between nuclei, allowing for the complete assembly of the molecular puzzle. researchgate.netlibretexts.org

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the ethyl chain (-CH₂-CH₂-OH) and map the relationships between adjacent protons on the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. libretexts.org This experiment unambiguously assigns the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connection between the ethyl side chain and the isoquinoline core, specifically by observing a correlation from the side-chain protons to carbon C5 of the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used for conformational analysis by identifying protons that are close in space, even if they are not connected through bonds.

| NMR Experiment | Purpose | Expected Key Correlations for this compound |

| ¹H NMR | Shows all unique proton environments | Signals for aromatic protons, two distinct methylene (B1212753) (-CH₂-) groups, and a hydroxyl (-OH) proton. |

| ¹³C NMR | Shows all unique carbon environments | Signals for aromatic carbons and two aliphatic carbons. |

| COSY | ¹H-¹H through-bond correlations | Correlation between H-1' and H-2' of the ethyl chain; correlations between adjacent aromatic protons (e.g., H-7 and H-8). |

| HSQC | ¹H-¹³C one-bond correlations | Each proton signal will correlate to its directly bonded carbon (e.g., H-1' to C-1', Ar-H to Ar-C). libretexts.org |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Crucial correlation from H-2' to C-5 of the isoquinoline ring, confirming the point of attachment. |

This table outlines the expected results from a comprehensive NMR analysis.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystalline Packing

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the precise three-dimensional positions of atoms in a crystalline solid. uhu-ciqso.es This technique yields a complete picture of the molecular geometry, including accurate bond lengths, bond angles, and torsional angles. uhu-ciqso.es For this compound, obtaining a suitable single crystal would unambiguously confirm its constitution and conformation in the solid state.

Furthermore, SC-XRD reveals how molecules arrange themselves in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking. The hydroxyl group and the nitrogen atom of the isoquinoline ring are potential sites for hydrogen bonding, which would be a dominant feature in the crystal packing. While no crystal structure for this specific compound is publicly available, analysis of related structures confirms the utility of this method for verifying molecular architecture. escholarship.orgmdpi.com

| Information Obtained from SC-XRD | Significance for this compound |

| Molecular Structure | Unambiguous confirmation of the connectivity and constitution. |

| Conformation | Determination of the exact spatial arrangement of the ethyl chain relative to the isoquinoline ring. |

| Bond Lengths & Angles | Provides precise geometric parameters for the entire molecule. uhu-ciqso.es |

| Crystal Packing | Elucidates intermolecular forces, such as hydrogen bonds involving the -OH group and the isoquinoline nitrogen, and potential π-π stacking of the aromatic rings. |

| Absolute Configuration | If a chiral derivative were synthesized, this method could determine its absolute stereochemistry. |

Advanced Chromatographic Methodologies (e.g., Chiral HPLC, LC-MS/MS) for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. clinicaterapeutica.itresearchgate.net It is the method of choice for quantifying low levels of a compound. A method for analyzing related isoquinoline alkaloids could be adapted, involving separation on a C18 column followed by detection using electrospray ionization (ESI) in positive mode. nih.gov The mass spectrometer would be set to monitor specific precursor-to-product ion transitions for maximum selectivity and sensitivity.

A sample LC-MS/MS method, based on the analysis of related compounds, is detailed below. nih.gov

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 100% B over 8 minutes |

| Flow Rate | 0.5 mL/min |

| MS System | Agilent 6546 Q-TOF or equivalent triple quadrupole |

| Ionization Mode | Positive ESI |

| Monitored Transition | e.g., m/z 174.1 → 156.1 (Loss of H₂O) |

Chiral High-Performance Liquid Chromatography (HPLC): While this compound itself is not chiral, many of its derivatives or precursors in a synthetic route could be. Chiral HPLC is indispensable for separating enantiomers. sigmaaldrich.comsigmaaldrich.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. scispace.com Common CSPs are based on polysaccharides or macrocyclic glycopeptides. sigmaaldrich.comchromatographyonline.com The development of a chiral separation method would involve screening various chiral columns and optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier) to achieve baseline resolution. scispace.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comunibo.it These two techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound.

For this compound, key vibrational modes would include:

A broad O-H stretching band in the FTIR spectrum, characteristic of the alcohol group.

C-O stretching vibrations.

Aromatic C-H stretching and bending modes.

Stretching vibrations from the C=C and C=N bonds within the isoquinoline ring system. researchgate.net

These techniques are also powerful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties and will produce different FTIR and Raman spectra due to variations in their crystal lattice and intermolecular interactions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=C / C=N Stretch (Aromatic) | 1450 - 1650 | FTIR, Raman |

| C-O Stretch | 1050 - 1260 | FTIR |

This table summarizes the expected characteristic vibrational frequencies based on well-established correlation charts. primescholars.com

Future Research Directions and Potential Scientific Applications

Role as a Privileged Scaffold in Novel Drug Discovery

The isoquinoline (B145761) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govresearchgate.netnih.gov This versatility makes isoquinoline derivatives, including 2-(Isoquinolin-5-YL)ethan-1-OL, highly attractive starting points for the design of new therapeutic agents. nih.govresearchgate.net The natural world provides numerous examples, with isoquinoline alkaloids demonstrating activities ranging from analgesic (morphine) and antimicrobial (berberine) to vasodilator (papaverine). nih.govmdpi.comresearchgate.net

Future research will likely focus on synthesizing libraries of derivatives based on the this compound structure to screen for various biological activities. The hydroxyl (-OH) and the isoquinoline nitrogen offer key points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). By modifying these functional groups, researchers can fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets. researchgate.netrsc.org This approach has been successful in developing isoquinoline-based compounds with anticancer, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com

Table 1: Examples of Bioactive Isoquinoline Alkaloids and Derivatives

| Compound Class | Example | Biological Activity | Reference |

|---|---|---|---|

| Benzylisoquinoline | Papaverine (B1678415) | Vasodilator | mdpi.com |

| Protoberberine | Berberine | Antimicrobial, Antidiabetic | nih.govnih.gov |

| Morphinan | Morphine, Codeine | Analgesic, Antitussive | nih.govbooktopia.com.au |

| Synthetic Isoquinoline | Quinisocaine | Anesthetic | mdpi.com |

| Synthetic Isoquinoline | Debrisoquine | Antihypertensive | mdpi.com |

Exploration in Materials Science and Supramolecular Chemistry

Beyond medicine, the unique structural and electronic properties of the isoquinoline ring system make it a promising candidate for applications in materials science. The planar, aromatic nature of the isoquinoline core allows it to participate in π-stacking interactions, which are crucial for creating self-assembling molecular structures. fiveable.me These interactions are fundamental to the field of supramolecular chemistry, where molecules are designed to organize themselves into larger, functional architectures. bohrium.comtandfonline.com

Future research could explore the use of this compound and its derivatives as building blocks for novel functional materials. For instance, isoquinoline derivatives have been used to construct discotic liquid crystals, which have potential applications in molecular electronics and optoelectronics. bohrium.comtandfonline.com The ability of the isoquinoline nitrogen to coordinate with metal ions also opens up possibilities for creating coordination polymers and metal-organic frameworks (MOFs). bohrium.com Research has shown that silver(I) complexes with isoquinoline-based ligands can form complex supramolecular networks influenced by the choice of counterions. rsc.org The hydroxyl group of this compound could be exploited to form hydrogen-bonded networks, further guiding the self-assembly process to create materials with tailored properties, such as fluorescence or conductivity. mdpi.comtandfonline.com

Challenges in Target Selectivity and Specificity

A significant challenge in developing drugs based on privileged scaffolds like isoquinoline is achieving target selectivity. nih.gov Because the scaffold can interact with numerous biological targets, an inhibitor designed for one enzyme may have off-target effects on others, leading to unwanted side effects. For example, in the development of kinase inhibitors, achieving selectivity remains a major hurdle due to the highly conserved nature of the ATP-binding pocket across different kinases. nih.govacs.org

Future research must address this challenge through rational drug design. One strategy involves rigidification, where flexible parts of a molecule are locked into a specific conformation through ring closure. nih.gov This can improve selectivity by creating a shape that fits the intended target more precisely than off-targets. Another approach is to exploit small, unique differences in the target's binding site. For instance, replacing a quinoline (B57606) moiety with an isoquinoline has been shown to significantly improve selectivity for HER2 kinase over EGFR kinase. rsc.org The development of isoquinoline-1,3-dione inhibitors has also shown high selectivity for the enzyme Tyrosyl DNA phosphodiesterase II (TDP2) over the related TDP1. nih.govacs.org Computational modeling and structure-activity relationship (SAR) studies will be crucial in designing derivatives of this compound that exhibit high potency and specificity for their intended molecular targets. nih.gov

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established, they often require harsh conditions and have a limited substrate scope. mdpi.comniscpr.res.in A key area of future research is the development of more efficient, versatile, and environmentally friendly synthetic routes. nih.govajgreenchem.com

Modern synthetic chemistry is increasingly focused on "green" methodologies that minimize waste and energy consumption. niscpr.res.inajgreenchem.comrsc.org For isoquinolines, this includes the development of transition-metal-catalyzed reactions, such as those using palladium or ruthenium, which can proceed under milder conditions. rsc.orgajgreenchem.com Some of these methods utilize water as a solvent or employ recyclable catalytic systems like Ru(II)/PEG-400, enhancing their sustainability. rsc.orgrsc.org C-H activation has emerged as a powerful strategy that avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. niscpr.res.inajgreenchem.com Researchers have also developed novel heterocyclization methods using reagents like tosylmethyl isocyanide (TosMIC) to construct the isoquinoline skeleton. acs.org Applying these advanced methodologies to the synthesis of this compound and its analogs will be essential for efficient and sustainable production. arabjchem.orgrsc.orgijstr.org

Table 2: Comparison of Synthetic Methodologies for Isoquinolines

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional | Bischler–Napieralski, Pictet–Spengler | Well-established | Harsh conditions, low yields, narrow scope | mdpi.comniscpr.res.in |

| Metal-Catalyzed | Tandem reactions using Pd or Ru catalysts | Milder conditions, good functional group tolerance | Use of precious metals | rsc.orgajgreenchem.com |

| Green Chemistry | Reactions in water or using recyclable catalysts (e.g., Ru(II)/PEG-400) | Environmentally benign, reusable catalyst | May have specific substrate requirements | rsc.orgrsc.org |

| C-H Activation | Direct functionalization of C-H bonds | High atom economy, reduces pre-functionalization steps | Often requires precious metal catalysts | niscpr.res.inajgreenchem.com |

| Novel Reagents | Cyclization using reagents like TosMIC | New pathways, efficient for specific substrates | Reagent availability and cost | acs.org |

Integration with Emerging Technologies in Chemical Biology and Automated Synthesis

The convergence of chemistry with high-throughput technologies is accelerating the pace of discovery. Future research on this compound will benefit significantly from integration with automated synthesis and chemical biology tools. ontosight.ai Fragment-based drug discovery (FBDD), for example, uses high-throughput screening to identify small molecular fragments that bind to a target. researchoutreach.org These fragments can then be merged or grown to create potent lead compounds. A library of simple isoquinoline derivatives could be screened in this manner to rapidly identify hits. researchoutreach.org

Automated synthesis platforms can rapidly generate large libraries of analogs based on the this compound scaffold for high-throughput screening (HTS). ontosight.airesearchoutreach.org This allows for a much broader and faster exploration of the chemical space around the core structure. Furthermore, novel screening methods are being developed to not only identify active compounds but also to elucidate their mechanism of action simultaneously. For instance, a high-throughput method was developed to screen for antifungal drugs that specifically target ergosterol (B1671047) biosynthesis. nih.gov Isoquinoline alkaloids were identified as potent inhibitors using this tool. nih.gov Combining these advanced synthesis and screening technologies will be crucial for unlocking the full therapeutic and scientific potential of isoquinoline compounds. rsc.orgresearchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(Isoquinolin-5-YL)ethan-1-OL, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves functionalization of the isoquinoline scaffold. A common approach includes:

- Reduction : Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C to reduce ketones or aldehydes to the alcohol .

- Substitution : Electrophilic substitution (e.g., bromination or nitration) on the isoquinoline ring, followed by coupling with ethanolamine derivatives .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and confirm product purity .

Optimization : Adjusting pH, temperature, and stoichiometric ratios of reagents ensures selectivity. For example, excess NaBH₄ may lead to over-reduction, requiring precise stoichiometric control .

Q. How is the purity and structural identity of this compound validated in academic research?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .